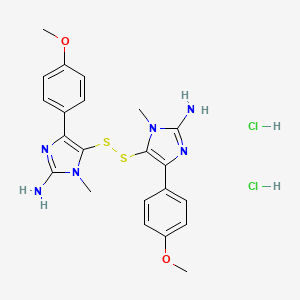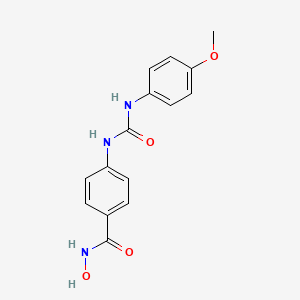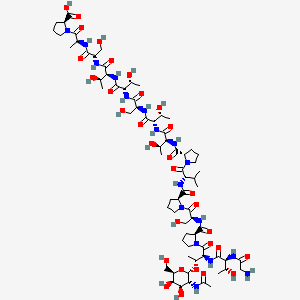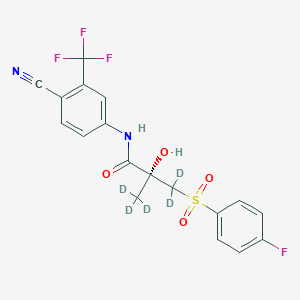
Bicalutamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicalutamide-d5 is a deuterated form of Bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Bicalutamide . The incorporation of deuterium atoms can help in tracing the compound in biological systems and understanding its behavior more accurately .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicalutamide-d5 is synthesized by incorporating deuterium atoms into the Bicalutamide molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . One common method is the use of deuterated solvents in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product . The production process is optimized to maximize yield and minimize the cost of deuterated reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Bicalutamide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Bicalutamide-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactions of Bicalutamide.
Biology: Helps in understanding the biological interactions and metabolism of Bicalutamide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Bicalutamide in the body.
Industry: Employed in the development of new formulations and drug delivery systems.
Mécanisme D'action
Bicalutamide-d5, like Bicalutamide, acts as an androgen receptor antagonist . It competes with androgens for binding to androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins . This inhibition prevents the stimulation of growth in normal and malignant prostatic tissue . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar to Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A second-generation non-steroidal anti-androgen with higher potency.
Apalutamide: Another second-generation non-steroidal anti-androgen.
Uniqueness
Bicalutamide-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies . Compared to other non-steroidal anti-androgens, this compound offers better insights into the metabolism and distribution of Bicalutamide in biological systems .
Propriétés
Formule moléculaire |
C18H14F4N2O4S |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
Clé InChI |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
SMILES canonique |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


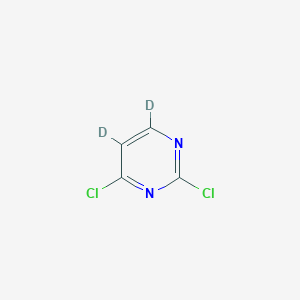
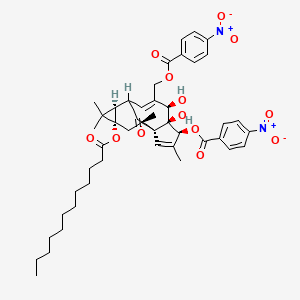
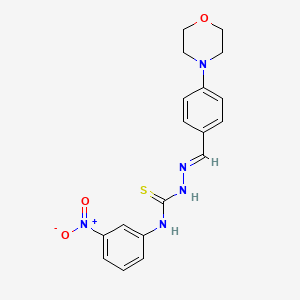
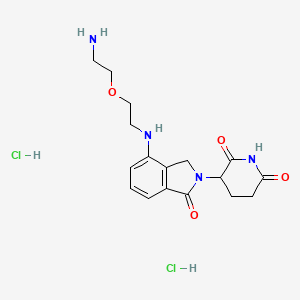
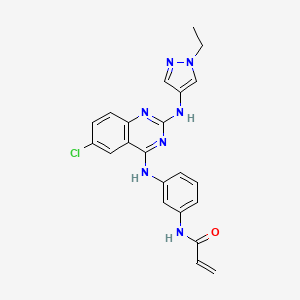
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
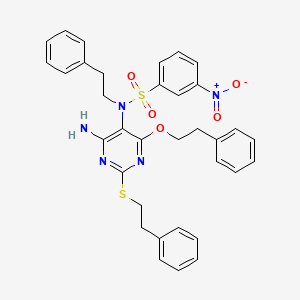
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
